molecular formula C8H14Cl3N3 B2609788 N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride CAS No. 2361644-57-5

N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride

Cat. No.: B2609788
CAS No.: 2361644-57-5
M. Wt: 258.57
InChI Key: KPXBSMNLUSDSLC-UHFFFAOYSA-N
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Description

N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its role in the synthesis of neonicotinoid analogs, which are widely used as insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine typically involves the reaction of 2-chloro-5-chloromethylpyridine with ethylenediamine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction yields the desired product, which can be further purified using standard techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as distillation and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in the nervous system of insects, leading to paralysis and death . This interaction disrupts normal neural transmission, making it an effective insecticide.

Comparison with Similar Compounds

N’-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine is unique due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific uses.

Properties

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3.2ClH/c9-8-2-1-7(6-12-8)5-11-4-3-10;;/h1-2,6,11H,3-5,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBSMNLUSDSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCCN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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